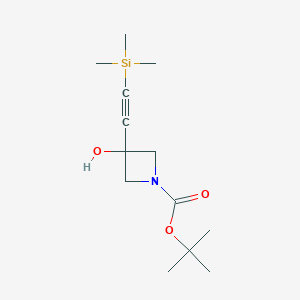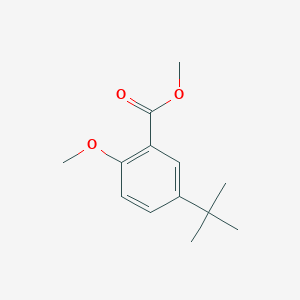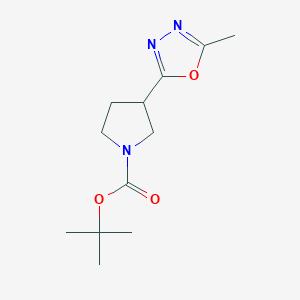
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a 1,3,4-oxadiazole precursor. One common method involves the use of carbonyl diimidazole (CDI) as a coupling agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties and reactivity.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-YL)pyrrolidine-1-carboxylate is unique due to its specific combination of the oxadiazole ring and pyrrolidine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C12H19N3O3 |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-8-13-14-10(17-8)9-5-6-15(7-9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 |
InChI 键 |
VYYIFPIMEHBBHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


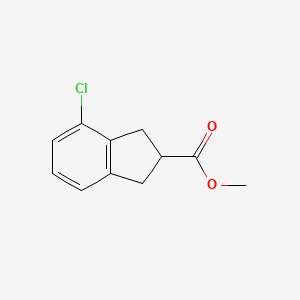
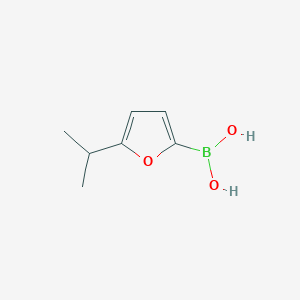
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)

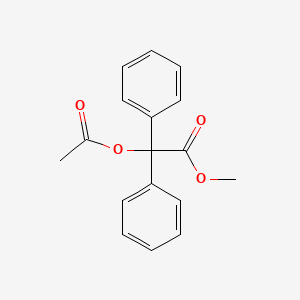
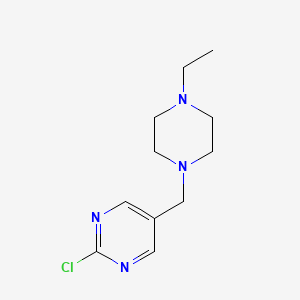

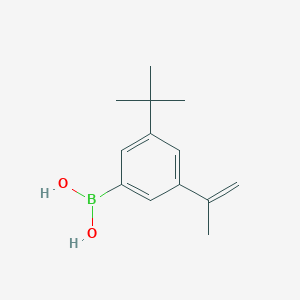
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
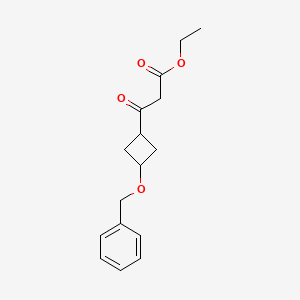
![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)

